N,N-dimethyl-2-[1-(4-nitrophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;dihydrochloride
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Overview
Description
N,N-dimethyl-2-[1-(4-nitrophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;dihydrochloride is a chemical compound with a complex structure that includes a nitrophenyl group and a dihydroisoquinoline moiety
Preparation Methods
The synthesis of N,N-dimethyl-2-[1-(4-nitrophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;dihydrochloride involves multiple steps. One common synthetic route includes the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials. These compounds undergo a series of reactions, including reductive amination, to form the final product. The reaction conditions typically involve solvents like ethanol and catalysts such as triethylamine .
Chemical Reactions Analysis
N,N-dimethyl-2-[1-(4-nitrophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Industry: It is used in the production of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[1-(4-nitrophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The nitrophenyl group is known to participate in various biochemical reactions, which can lead to the inhibition of certain enzymes or the activation of specific receptors . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N,N-dimethyl-2-[1-(4-nitrophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;dihydrochloride can be compared with other similar compounds, such as:
- N,N-Dimethyl-1-(4-piperidin-2-ylphenyl)methanamine dihydrochloride
- N,N-Dimethyl-2-piperidin-3-ylethanamine dihydrochloride
These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique combination of the nitrophenyl group and the dihydroisoquinoline moiety in this compound contributes to its distinct properties and applications.
Properties
CAS No. |
83658-48-4 |
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Molecular Formula |
C19H23Cl2N3O2 |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
N,N-dimethyl-2-[1-(4-nitrophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C19H21N3O2.2ClH/c1-21(2)12-11-16-13-15-5-3-4-6-18(15)19(20-16)14-7-9-17(10-8-14)22(23)24;;/h3-10,16H,11-13H2,1-2H3;2*1H |
InChI Key |
SKPOCPGWCCOEHG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1CC2=CC=CC=C2C(=N1)C3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl |
Origin of Product |
United States |
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